molecular formula C10H7BrClF3OS B14075584 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14075584
M. Wt: 347.58 g/mol
InChI Key: RFYIUCLIOCNAQE-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Trifluoromethylthiolation: Addition of a trifluoromethylthio group to the brominated phenyl ring.

    Chlorination: Introduction of a chlorine atom to the propanone moiety.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like bromine and trifluoromethylthio enhances its reactivity and binding affinity to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)7-4-6(2-3-8(7)11)17-10(13,14)15/h2-4,9H,1H3

InChI Key

RFYIUCLIOCNAQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)Br)Cl

Origin of Product

United States

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